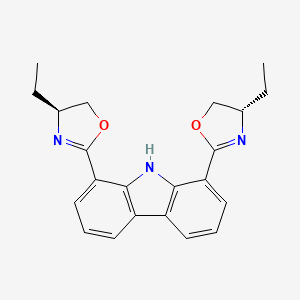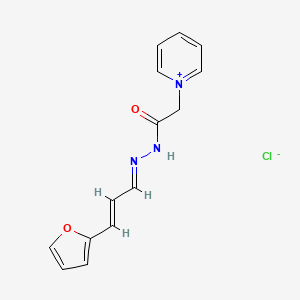
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride is a complex organic compound that features a furan ring, a hydrazinyl group, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl pyridinium chloride under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazone group can be reduced to form corresponding hydrazine derivatives.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The furan ring and hydrazone group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridinium ion can facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine: Another furan-containing compound with different structural features.
(E)-1-(2-(thiophen-2-ylmethylene)hydrazinyl)phthalazin-2-ium chloride: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride is unique due to its combination of a furan ring, hydrazone group, and pyridinium ion. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H14ClN3O2 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C14H13N3O2.ClH/c18-14(12-17-9-2-1-3-10-17)16-15-8-4-6-13-7-5-11-19-13;/h1-11H,12H2;1H/b6-4+,15-8+; |
Clave InChI |
GVYAUABCUXUWIP-QLFSFSFOSA-N |
SMILES isomérico |
C1=CC=[N+](C=C1)CC(=O)N/N=C/C=C/C2=CC=CO2.[Cl-] |
SMILES canónico |
C1=CC=[N+](C=C1)CC(=O)NN=CC=CC2=CC=CO2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


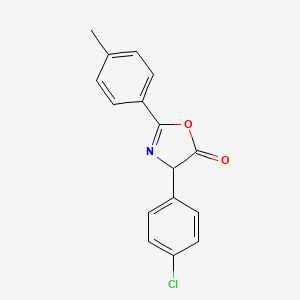
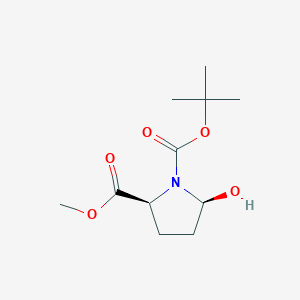
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)

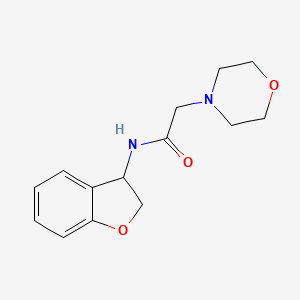

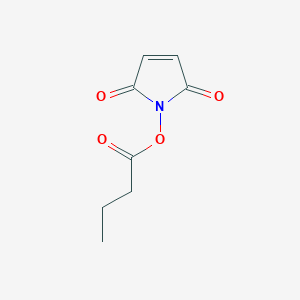
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
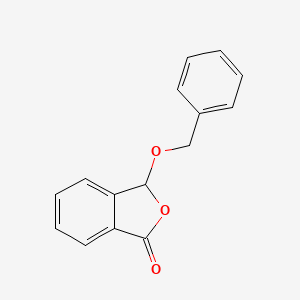
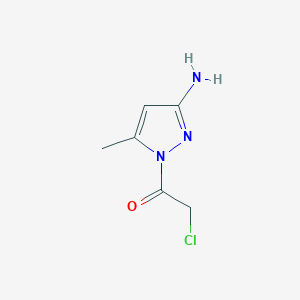
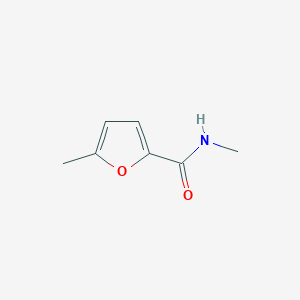
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)

